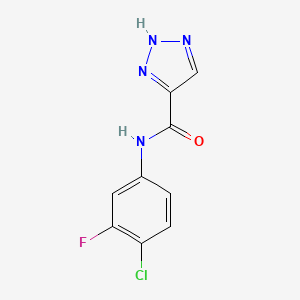

N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

描述

属性

IUPAC Name |

N-(4-chloro-3-fluorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN4O/c10-6-2-1-5(3-7(6)11)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBDIVXRUYYUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=NNN=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and ethyl 2-azidoacetate.

Formation of Triazole Ring: The azide group of ethyl 2-azidoacetate reacts with the alkyne group of 4-chloro-3-fluoroaniline under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

Amidation: The resulting triazole intermediate is then subjected to amidation with an appropriate carboxylic acid derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.

科学研究应用

Biological Activities

N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has shown a range of biological activities that make it a candidate for further research in various fields:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating the compound's efficacy against various bacterial strains demonstrated promising results.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be developed as a potential antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (breast cancer) | 15 µM |

| HeLa (cervical cancer) | Further studies needed |

The dose-dependent decrease in cell viability indicates its potential as an anticancer drug.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies have indicated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages by approximately 50% compared to controls.

Case Studies

Several case studies have highlighted the compound's biological activities:

- Antimicrobial Study (2024) : Evaluated the effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.

- Anticancer Activity Evaluation (2023) : Investigated cytotoxic effects on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Inflammation Model Study (2025) : Assessed anti-inflammatory properties using LPS-stimulated macrophages. Treatment with the compound reduced TNF-alpha and IL-6 levels significantly compared to untreated controls.

作用机制

The mechanism of action of N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorine and fluorine atoms enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

相似化合物的比较

Table 1: Structural Comparison of Selected Triazole Carboxamides

Key Observations:

Substituent Position : The target compound’s carboxamide group at the 5-position distinguishes it from analogs like Compound 67 (4-carboxamide) and Compound 169 (4-carboxamide with coumarin linkage) . Positional isomerism significantly impacts electronic properties and steric interactions.

Halogen Effects : The 4-chloro-3-fluorophenyl group in the target compound contrasts with Compound 19c ’s 3-(trifluoromethyl)phenyl group. Halogens (Cl, F) enhance lipophilicity and metabolic stability, whereas CF3 groups improve electronegativity and binding to hydrophobic pockets .

Amino vs. Hydroxyl Groups: SI60 contains a diethylamino group, which increases solubility and basicity compared to the hydroxyl group in Compound 67 .

Key Observations:

Coupling Reagents : HBTU and HATU are commonly used for carboxamide bond formation, as seen in SI60 and Compound 15f .

Crystallography : The SHELX program suite (e.g., SHELXL) is widely employed for small-molecule refinement, including triazole derivatives . WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids .

生物活性

N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a notable compound within the triazole class, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of 232.62 g/mol. The synthesis typically involves:

- Formation of the Triazole Ring : Utilizing 4-chloro-3-fluoroaniline and ethyl 2-azidoacetate under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

- Amidation : The resultant triazole intermediate undergoes amidation with a suitable carboxylic acid derivative to yield the final product.

Antimicrobial and Antifungal Properties

This compound exhibits significant antimicrobial and antifungal activities. Studies have shown that triazole derivatives can inhibit various microbial strains effectively. For instance, compounds with similar structures have demonstrated activity against Candida albicans and Aspergillus fumigatus, highlighting the potential of this compound in treating fungal infections .

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. Triazole derivatives are known to interact with multiple targets within cancer cells, leading to apoptosis and cell cycle arrest. For example, derivatives containing the triazole scaffold have been reported to inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range . The mechanism is believed to involve the disruption of critical signaling pathways related to cell survival and proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activity. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .

- Receptor Binding : The compound may also interact with various receptors involved in cellular signaling pathways, enhancing its specificity and efficacy against targeted diseases.

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that triazole derivatives can protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) generation and inhibiting inflammatory pathways .

- Cytotoxicity Assessments : Research involving MDA-MB-231 and HepG2 cell lines revealed that this compound exhibited cytotoxic effects with IC50 values indicating potent activity against these cancer types .

Summary Table of Biological Activities

常见问题

Q. What are the established synthetic routes for N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, and what challenges are commonly encountered during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Condensation : Reaction of 4-chloro-3-fluoroaniline with a carboximidoyl chloride intermediate.

Cyclization : Use of sodium azide (NaN₃) to form the triazole ring via Huisgen 1,3-dipolar cycloaddition.

Challenges include:

Q. How is the structural integrity and purity of this compound confirmed in laboratory settings?

- Methodological Answer : Analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions (e.g., fluorine and chlorine atoms).

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₇ClF₃N₅O).

- X-ray Crystallography : Resolves crystal packing and bond angles using software like SHELXL .

Advanced Research Questions

Q. What strategies can be employed to improve the aqueous solubility of This compound without compromising bioactivity?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonyl) to the triazole or phenyl rings.

- Co-solvent Systems : Use DMSO-water mixtures for in vitro assays (≤5% DMSO to avoid cytotoxicity).

- Prodrug Design : Convert the carboxamide to a hydrolyzable ester for enhanced dissolution .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of This compound to target enzymes like COX-2?

- Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with COX-2’s active site (e.g., hydrogen bonding with Arg120).

Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 100 ns trajectories in GROMACS).

Validation : Compare predicted inhibition constants (Ki) with in vitro enzyme assays (e.g., fluorometric COX-2 kits) .

Q. What are the critical considerations in designing experiments to resolve conflicting data regarding the inhibitory effects of this compound across different enzyme assays?

- Methodological Answer : Address variables such as:

- Enzyme source : Recombinant vs. tissue-extracted isoforms may exhibit varying sensitivities.

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) and ionic strength affect ligand-enzyme interactions.

- Controls : Use known inhibitors (e.g., celecoxib for COX-2) to benchmark activity.

Replicate experiments across independent labs to mitigate batch-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。